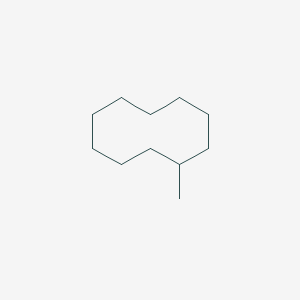
Methylcyclodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylcyclodecane, also known as this compound, is a useful research compound. Its molecular formula is C11H22 and its molecular weight is 154.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen Storage and Fuel Cells
Hydrogen Carrier
Methylcyclodecane is recognized for its efficiency as a hydrogen carrier. It remains liquid at room temperature, allowing for easier transport compared to gaseous hydrogen. Its high hydrogen density makes it an attractive option for hydrogen storage technologies. Recent advancements have demonstrated that MCD can be utilized in solid oxide fuel cells (SOFCs) for direct power generation, showcasing its potential to provide CO2-free electricity while reducing energy requirements compared to traditional methods .
Case Study: Direct Power Generation
A study led by researchers from Waseda University highlighted the successful generation of electricity from methylcyclohexane using SOFCs. The process not only produced electricity but also allowed for the recovery of toluene, a valuable byproduct . This dual functionality could pave the way for more sustainable energy systems.
Catalysis in Organic Reactions
Oxidation Reactions
this compound has been studied as a substrate in oxidation reactions, where manganese(III) complexes serve as catalysts. Research indicates that these catalysts can effectively promote the oxidation of MCD, achieving notable conversion rates at elevated temperatures .
| Catalyst | Conversion at 25°C | Conversion at 50°C |
|---|---|---|
| [Mn(salen)Cl] | 14.5% | 26.3% |
| [Mn(salan)Cl] | 22% | - |
| Control (MCD + TCCA) | - | - |
This table summarizes the catalytic activity of different manganese complexes in oxidizing this compound, demonstrating the effectiveness of [Mn(salen)Cl] compared to control reactions.
Reversible Hydrogenation and Dehydrogenation
Catalytic Properties
this compound is also involved in reversible hydrogenation and dehydrogenation processes, which are crucial for hydrogen storage applications. A study demonstrated that a platinum catalyst supported on ceria exhibited exceptional activity in dehydrogenating MCD, achieving rates significantly higher than conventional methods .
| Catalyst | Dehydrogenation Rate (mol H2/mol Pt/h) |
|---|---|
| Pt1/CeO2 | >32,000 |
| Conventional Pt | <100 |
The findings indicate that the unique properties of the Pt1/CeO2 catalyst enable efficient hydrogen abstraction from MCD, highlighting its potential in hydrogen storage systems.
Solvent Properties
Organic Solvent
this compound serves as an effective solvent for various organic compounds, including resins and paints. Its low toxicity and favorable solvent properties make it suitable for applications in the chemical industry .
Propiedades
Número CAS |
13151-43-4 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
methylcyclodecane |
InChI |
InChI=1S/C11H22/c1-11-9-7-5-3-2-4-6-8-10-11/h11H,2-10H2,1H3 |
Clave InChI |
WFWNFBYXZQJMFM-UHFFFAOYSA-N |
SMILES |
CC1CCCCCCCCC1 |
SMILES canónico |
CC1CCCCCCCCC1 |
Sinónimos |
CYCLODECANE,METHYL- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















